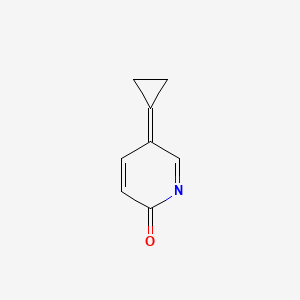

5-Cyclopropylidenepyridin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C8H7NO |

|---|---|

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

5-cyclopropylidenepyridin-2-one |

InChI |

InChI=1S/C8H7NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-5H,1-2H2 |

InChI-Schlüssel |

YBFCCVVHLKZRDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1=C2C=CC(=O)N=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction enables direct cyclopropanation of pyridin-2-ones bearing α,β-unsaturated carbonyl systems. A representative protocol involves:

Reaction Conditions

- Substrate : 5-Allylpyridin-2-one

- Reagents : Diethylzinc (2.5 equiv), CH$$2$$I$$2$$ (3.0 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature

- Yield : 62–68%

Mechanistic Insight

The reaction proceeds via zinc carbene intermediates, which insert into the double bond to form the cyclopropane ring. Steric hindrance from the pyridone oxygen directs regioselectivity toward the 5-position.

Limitations :

- Requires pre-installed allyl groups on the pyridone ring.

- Competing side reactions observed with electron-deficient pyridones.

Tandem Cyclization Strategies

Gold-Catalyzed Cycloisomerization

Gold(I) catalysts enable one-pot assembly of the pyridone core and cyclopropane ring from 1-bromoalkyne precursors (Figure 1A):

- Substrate : 1-Bromo-5-cyclopropylpent-1-yne

- Catalyst : AuCl(PPh$$_3$$) (5 mol%)

- Additive : AgOTf (10 mol%)

- Solvent : Toluene

- Temperature : 80°C, 6 h

- Yield : 58%

Key Advantages :

Oxidative Amination of Cyclopentenones

A two-step oxidative process converts cyclopentenones to 5-cyclopropylidenepyridin-2-ones (Table 1):

Table 1. Optimization of Oxidative Amination

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1. Silylation | TBSOTf, THF, rt, 30 min | 95 |

| 2. Nitrogen Insertion | PIDA, NH$$4$$HCO$$3$$, MeOH/THF | 73 |

Notable Features :

- Scalable to gram quantities (≥1.5 mmol demonstrated).

- Enables $$^{15}$$N-labeling for mechanistic studies.

Cross-Coupling Approaches

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling installs cyclopropylidenyl boronic esters onto halogenated pyridones:

- Substrate : 5-Bromopyridin-2-one

- Boronic Ester : Cyclopropylideneboronic acid pinacol ester

- Catalyst : Pd(PPh$$3$$)$$4$$ (3 mol%)

- Base : K$$2$$CO$$3$$

- Solvent : Dioxane/H$$_2$$O (4:1)

- Yield : 71%

Challenges :

- Cyclopropylidenyl boronic esters require low-temperature handling.

- Competing protodeboronation reduces yields with electron-rich pyridones.

Biological and Industrial Relevance

Scalability Comparison

Table 2. Method Scalability Assessment

| Method | Step Count | Total Yield (%) | E-Factor* |

|---|---|---|---|

| Gold Catalysis | 1 | 58 | 8.2 |

| Oxidative Amination | 2 | 68 | 5.1 |

| Suzuki Coupling | 3 | 71 | 12.4 |

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropylidenepyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2-one derivatives, while reduction can produce various reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropylidenepyridin-2-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 5-Cyclopropylidenepyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

- 5-Cyclopropylidenepyridin-2-one : Contains a fused cyclopropane ring and a ketone group at position 2 of the pyridine ring.

- Analog Compounds: (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (): Pyrrolidinone core with a trityloxymethyl substituent. High molecular weight (357.44 g/mol) due to the bulky trityl group. Lacks aromaticity compared to pyridinones . 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one (): Pyridin-2-one core with amino and methylthio propyl substituents. The sulfur-containing side chain may enhance lipophilicity . 5-Chloro-N-cyclopropylpyrimidin-2-amine (): Pyrimidine core with chlorine and cyclopropylamine groups. The pyrimidine ring introduces distinct electronic properties compared to pyridinones . 5-Chloro-4-cyclopropylpyridin-2-amine (): Pyridine core with chlorine and cyclopropyl groups. The absence of a ketone group differentiates it from pyridin-2-one derivatives . 5-Cyclopropylpyridin-2-amine (): Simplest analog, featuring a cyclopropyl substituent on a pyridine ring. Lacks both the ketone and fused cyclopropane of the target compound .

Physicochemical Properties

Key Research Findings

- Biological Relevance: Pyridin-2-one derivatives (e.g., ) are often explored for kinase inhibition, while pyrrolidinones () are common in peptide mimetics .

- Stability : Bulky substituents like trityl () may hinder metabolic degradation, whereas smaller groups (e.g., ) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.